![molecular formula C18H15N5 B2716420 2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline CAS No. 2380184-66-5](/img/structure/B2716420.png)
2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline
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Description
“2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline” is a compound that contains a benzimidazole moiety . Benzimidazole is a crucial class of compounds in the pharmaceutical industry and is a key component in a variety of heterocyclic scaffolds . It has been found to exhibit numerous medicinal and pharmacological performances due to its skeletal resemblance with naturally appearing nucleotides .
Synthesis Analysis
The synthetic pathway to various benzimidazole compounds usually proceeds through two steps . First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The benzimidazole’s structural motif is a building block of pharmaceutics and functional materials . It can strongly influence the interactions between a medicinal agent and its target due to its property of carrying a positive charge and its ability to perform as a hydrogen bond acceptor or donor .Chemical Reactions Analysis
The benzimidazole moiety is a crucial component in the development of potential chemotherapeutic agents . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . In some instances, the ring closure is followed by extensive derivatization of the ring system .Physical And Chemical Properties Analysis
Benzimidazole and its analogues have been found to exhibit numerous medicinal and pharmacological performances . They are used in the pharmaceutical industry and in the development of functional materials .Mechanism of Action
Future Directions
Benzimidazole has recognized paramount responses in recent years and is an enormously important pharmacophoric heterocyclic moiety in recent drug innovations and medicinal chemistry . Future research could focus on exploring the diverse pharmacological activities of benzimidazole derivatives and developing a structure-activity relationship (SAR) on benzimidazole drugs .
properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)azetidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-2-6-15-14(5-1)19-9-18(21-15)22-10-13(11-22)23-12-20-16-7-3-4-8-17(16)23/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHCAMPLBOQPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline |
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